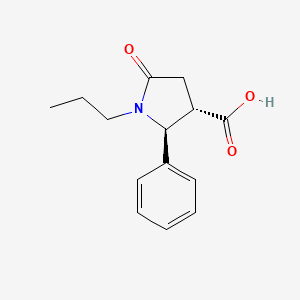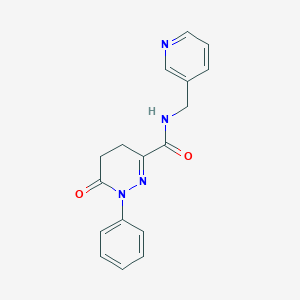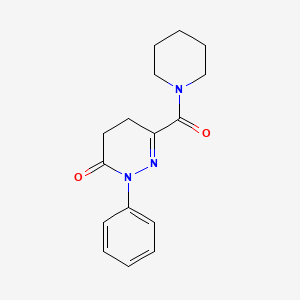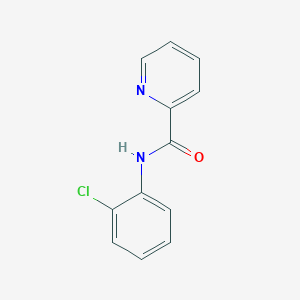
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide, also known as NBDMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of biochemistry and pharmacology due to its ability to selectively label proteins and peptides.
Mécanisme D'action
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide works by selectively labeling proteins and peptides through covalent modification of cysteine residues. The compound contains a sulfonamide group that reacts with cysteine residues in proteins, resulting in the formation of a stable adduct. This adduct can be detected using fluorescence spectroscopy, which allows for the detection and quantification of proteins in biological samples.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects. It does not affect the structure or function of proteins and peptides, and it has been shown to be non-toxic to cells. However, it is important to note that the use of this compound in vivo has not been extensively studied, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide in lab experiments has several advantages. It is a highly sensitive and selective fluorescent probe that allows for the detection and quantification of proteins in biological samples. It is also easy to use and can be incorporated into existing experimental protocols without significant modifications.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the compound can only label proteins that contain cysteine residues. This limits its use in the study of proteins and peptides that do not contain cysteine residues. Additionally, the use of this compound requires the use of fluorescence spectroscopy, which can be expensive and time-consuming.
Orientations Futures
For the use of N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide include the development of new labeling strategies and the use of this compound in the study of protein-protein interactions and enzyme kinetics in vivo.
Méthodes De Synthèse
The synthesis of N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide involves the reaction of 5-nitrobenzenesulfonyl chloride with N,N-dimethyl-2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then treated with acrylonitrile to obtain this compound. This synthesis method has been widely used in the preparation of this compound, and it has been found to be efficient and reliable.
Applications De Recherche Scientifique
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide is widely used in scientific research, especially in the field of biochemistry and pharmacology. It is used as a fluorescent probe to selectively label proteins and peptides. This compound has been found to be useful in the detection and quantification of proteins in biological samples. This compound has also been used in the study of protein-protein interactions and enzyme kinetics.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-9-4-5-10(14(15)16)8-11(9)19(17,18)13(2)7-3-6-12/h4-5,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMZTIMCSIPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)


![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)


![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)

![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

